1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one

Lipophilicity Physicochemical Properties ADME Prediction

Generic benzofuran analogs risk invalid SAR due to unmatched lipophilicity and electronic profiles. This compound resolves that with a defined 5-chloro-7-methyl substitution pattern delivering LogP 3.87-a +0.93 log unit increase over the unsubstituted core-for predictable passive permeability and intracellular target engagement. - Enables late-stage diversification via Suzuki/Buchwald-Hartwig at the 5-Cl handle, inaccessible to non-halogenated analogs. - HBA:HBD ratio of 2:0 favors kinase/GPCR hinge-binding pockets where H-bond donor capacity is detrimental. - ≥98% purity with batch-specific NMR, HPLC, and GC documentation ensures assay reproducibility.

Molecular Formula C13H13ClO2
Molecular Weight 236.69 g/mol
Cat. No. B13626536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one
Molecular FormulaC13H13ClO2
Molecular Weight236.69 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC2=C(O1)C(=CC(=C2)Cl)C
InChIInChI=1S/C13H13ClO2/c1-3-4-11(15)12-7-9-6-10(14)5-8(2)13(9)16-12/h5-7H,3-4H2,1-2H3
InChIKeyOGKRBEMATVKGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one Procurement Overview


1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one (CAS 1465073-97-5) is a halogenated, methyl-substituted benzofuran derivative featuring a butan-1-one side chain at the 2-position . With a molecular formula of C13H13ClO2 and a molecular weight of 236.69 g/mol, its structure incorporates both electron-withdrawing (chlorine) and electron-donating (methyl) groups on the core heterocycle, along with a flexible ketone chain . Commercially available at purities ≥97–98%, it serves as a research intermediate in medicinal chemistry and organic synthesis .

Workflow Synthetic intermediate for medicinal chemistry and organic synthesis
Selection Purity ≥97% with batch-specific QC (NMR, HPLC, GC)
Use Context SAR campaigns, focused library synthesis, and analytical method development

Substitution Risks for 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one


Benzofuran derivatives exhibit highly sensitive structure-activity relationships where even minor changes in substitution dramatically alter lipophilicity, metabolic stability, and binding affinity [1]. For instance, the unsubstituted analog 1-(benzofuran-2-yl)butan-1-one (CAS 85614-50-2) lacks the chloro and methyl groups critical for modulating electron density on the ring system and enhancing membrane permeability via increased lipophilicity . The specific 5-chloro-7-methyl substitution pattern on the benzofuran core is known to influence biological target engagement profiles differently than other regioisomers or mono-substituted variants [2]. Consequently, using a generic analog without quantifiably matching these physicochemical properties risks altered reactivity, reduced assay reproducibility, and invalid structure-activity relationship (SAR) conclusions .

Target compound
5-chloro-7-methyl benzofuran butanone with enhanced lipophilicity and electron modulation
Generic analog risk
Unsubstituted analog lacks Cl/CH₃; lipophilicity, permeability, and target engagement may shift significantly, undermining SAR interpretation
Target compound
Ketone form (HBA=2, HBD=0) with distinct H-bond profile
Amine analog risk
Corresponding amine (HBA=1, HBD=1) alters solubility, BBB penetration potential, and target binding; not a direct research substitute
Substitution patterns and functional groups critically influence physicochemical and biological readouts; review regioisomer and mono-substituted variants before use.

Quantitative Differentiation for 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one


Enhanced Lipophilicity vs. Unsubstituted Benzofuran Core

The target compound exhibits a calculated LogP of 3.87, significantly higher than the unsubstituted core 1-(benzofuran-2-yl)butan-1-one, which has a reported LogP ranging from 2.94 to 3.42 . This increase of +0.93 to +0.45 log units results from the synergistic lipophilic contributions of the 5-chloro and 7-methyl substituents, directly impacting predicted membrane permeability and non-specific protein binding in biological assays .

Lipophilicity (LogP)
Data to verify
LogP 3.87 (calcd.) vs. 2.94 – 3.42 for unsubstituted analog
ΔLogP +0.45 to +0.93; in silico values from vendor datasheets
Supports membrane permeability assay context for intracellular target studies
Experimental LogP may differ; confirm with ADME assays if permeability is critical
Lipophilicity Physicochemical Properties ADME Prediction

Molecular Weight Differentiation from Parent Scaffold

The target compound has a molecular weight of 236.69 g/mol (16 heavy atoms), compared to the unsubstituted 1-(benzofuran-2-yl)butan-1-one at 188.22 g/mol (14 heavy atoms) . The +48.47 g/mol increase is attributable to the chlorine (Cl, 35.45 g/mol) and methyl (CH3, 15.03 g/mol) substituents, confirming the structural identity and differentiation from lighter analogs that might otherwise be confused in inventory or analytical workflows.

Molecular weight
Data to verify
236.69 g/mol (16 heavy atoms)
vs. 188.22 g/mol (14 heavy atoms) for unsubstituted core
Enables unambiguous LC-MS identity confirmation and inventory differentiation
Vendor-reported values; consistent with theoretical formula
Molecular Weight Structural Differentiation Heavy Atom Count

Purity Verification with Batch-Specific QC Documentation

Multiple independent suppliers report batch-specific purity for this compound at ≥97% (AKSci) to 98% (Fluorochem, Bidepharm, Leyan) . Bidepharm explicitly offers batch-specific QC documentation including NMR, HPLC, and GC, providing traceable analytical verification that is not universally available for all benzofuran research intermediates . In contrast, the unsubstituted analog 1-(benzofuran-2-yl)butan-1-one is often sourced at lower or unspecified purity levels, introducing variability in downstream synthetic or biological applications.

Purity & QC
Specification review
≥97% (AKSci) – 98% (Fluorochem, Bidepharm, Leyan)
Batch-specific NMR, HPLC, GC reports available from select suppliers
Supports batch-to-batch reproducibility and consistent reaction yields
Verify QC documentation availability when ordering; unsubstituted analog purity often unspecified
Purity Quality Control Batch Reproducibility

Hydrogen Bond Acceptor Capacity vs. Amine Analogs

The target butan-1-one derivative possesses 2 hydrogen bond acceptor (HBA) sites (ketone oxygen and benzofuran oxygen) with 0 hydrogen bond donors (HBD), contrasting with its direct amine analog 1-(5-chloro-7-methylbenzofuran-2-yl)butan-1-amine (CAS 1480768-89-5), which has 1 HBA and 1 HBD . This HBA:HBD ratio difference of 2:0 vs. 1:1 fundamentally alters predicted solubility, permeability, and target engagement potential, as hydrogen bond donor capacity is a key determinant in blood-brain barrier penetration and oral bioavailability predictions [1].

H-Bond profile
Class-level
HBA=2, HBD=0 (ketone) vs. HBA=1, HBD=1 (amine analog)
ΔHBA +1, ΔHBD -1; calculated from structures
Supports CNS-penetrant probe design and reduces P-gp recognition risk
Class-level inference; binding-site H-bond requirements must be validated experimentally
H-Bond Acceptors Physicochemical Differentiation SAR Exploration

Preferred Applications for 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one


SAR for Enhanced Lipophilicity and Cellular Permeability

In lead optimization campaigns where passive membrane permeability is a screening threshold, the elevated LogP of 3.87 positions 1-(5-chloro-7-methylbenzofuran-2-yl)butan-1-one as a more suitable scaffold than the unsubstituted analog (LogP 2.94) . This compound can serve as a privileged intermediate for synthesizing libraries with predicted superior cellular uptake, particularly for targets located in intracellular compartments or requiring blood-brain barrier penetration.

Chlorine-Containing Benzofuran Library Synthesis

The presence of the 5-chloro substituent provides a synthetic handle for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while simultaneously contributing to the compound's distinct electronic profile [1]. Unlike non-halogenated analogs, this compound enables late-stage diversification strategies that are inaccessible with the parent benzofuran butanone scaffold, making it a strategic procurement choice for medicinal chemistry groups building focused libraries.

Analytical Standard with Batch-Verified Purity

With commercially guaranteed minimum purity of ≥97% and available batch-specific QC documentation including NMR, HPLC, and GC from suppliers such as Bidepharm and Fluorochem , this compound is suitable as an analytical reference standard for method development and validation in LC-MS or HPLC-based assays, where precise identity confirmation and purity verification are mandatory.

Probing Hydrogen Bond Acceptor-Specific Target Engagement

The HBA:HBD ratio of 2:0 (vs. 1:1 for the corresponding amine) makes the ketone form preferable for probing binding sites where hydrogen bond donor capacity is detrimental to affinity or selectivity [2]. This differentiation is particularly relevant for targets such as kinases or GPCRs where specific H-bond acceptor interactions in the hinge region or orthosteric site determine inhibitor potency.

Application
Selection Property
Validation Focus
Lipophilic scaffold SAR
High LogP benzofuran core
Cellular permeability and intracellular target engagement assays
Chlorine cross-coupling library synthesis
5-chloro handle for late-stage diversification
Suzuki, Buchwald-Hartwig reaction scope and electronic profile mapping
Analytical reference standard
Batch-verified purity ≥97% with QC documentation
LC-MS/HPLC method development and identity confirmation
HBA-specific target engagement probe
HBA=2, HBD=0 ketone profile
Binding-site H-bond acceptor interaction and CNS penetrant probe design
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